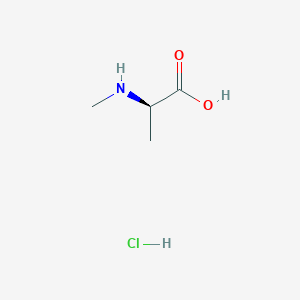

(R)-2-(Methylamino)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-3(5-2)4(6)7;/h3,5H,1-2H3,(H,6,7);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXBNPBZWXNBGN-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with ®-2-Aminopropanoic acid.

Methylation: The amino group of ®-2-Aminopropanoic acid is methylated using methyl iodide (CH3I) in the presence of a base such as sodium hydroxide (NaOH).

Hydrochloride Formation: The resulting ®-2-(Methylamino)propanoic acid is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of ®-2-(Methylamino)propanoic acid hydrochloride may involve more efficient and scalable methods such as:

Continuous Flow Synthesis: Utilizing flow reactors to enhance reaction efficiency and yield.

Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted amino acid derivatives.

Scientific Research Applications

Chemical Overview

- Chemical Formula : C5H12ClNO2

- Molecular Weight : 153.61 g/mol

- CAS Number : 1155878-14-0

(R)-2-(Methylamino)propanoic acid hydrochloride is a derivative of alanine, where the amino group is substituted with a methylamino group. Its unique structure allows it to participate in various chemical reactions and interact with biological targets effectively.

In Vitro Studies

In vitro assays conducted on rat 9L gliosarcoma cells demonstrated significant uptake through amino acid transport systems. The results from these studies are summarized in Table 1 below.

| Compound | Control Uptake (mean ± SD) | BCH Inhibition (%) | MeAIB Inhibition (%) |

|---|---|---|---|

| (R)-FAMP | 13.06 ± 0.23 | 67.34 | 86.98 |

| (S)-FAMP | 4.77 ± 0.73 | 74.66 | 72.18 |

| (R)-NMeFAMP | 7.08 ± 0.47 | 53.93 | 89.42 |

Table 1: Uptake and inhibition data for various enantiomers of the compound in gliosarcoma cells.

Therapeutic Applications

The ability of this compound to penetrate tumor cells suggests potential applications in targeted drug delivery systems, especially in oncology. Its biodistribution studies indicate high tumor-to-normal brain ratios, making it a candidate for use as a radiotracer in positron emission tomography (PET) imaging.

Case Studies

- Tumor Targeting : A study demonstrated that the biodistribution of (R)-FAMP in rats with intracranial tumors showed a tumor-to-normal brain ratio ranging from 20:1 to 115:1, highlighting its potential as a selective agent for glioma targeting.

- Transport Mechanism Investigation : Further investigations revealed that the compound's uptake was significantly inhibited by amino acid carrier inhibitors, confirming its reliance on specific transport pathways for cellular entry.

Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 2-Methyl-3-(methylamino)propanoic acid | Different methyl substitution pattern |

| 2-Methyl-2-(phenylamino)propanoic acid | Presence of phenyl group |

| 2-Methyl-2-(4-methylphenoxy)propanoic acid | Contains an ether functional group |

Unicity : The specific substitution pattern and presence of the hydrochloride salt give this compound distinct chemical and physical properties compared to other compounds.

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways Involved: The compound may influence metabolic pathways, particularly those involving amino acid metabolism.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires standard laboratory conditions (room temperature, dry environment) .

- Applications : Used in peptide synthesis, enzyme inhibition studies, and as a precursor for bioactive molecules .

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between (R)-2-(methylamino)propanoic acid hydrochloride and analogous compounds:

Structural and Functional Analysis

Substituent Effects: Fluorine vs. Thiazole vs. Phenyl Groups: The thiazole ring in (2R)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}propanoic acid dihydrochloride introduces aromaticity and sulfur-mediated interactions, making it suitable for targeting bacterial enzymes .

Salt Forms :

- Dihydrochloride salts (e.g., compounds in ) exhibit higher aqueous solubility but may require inert storage conditions, unlike the simpler hydrochloride form of the target compound .

Chirality and Stereochemical Impact: The dual chiral centers in (R)-methyl 2-((R)-2-aminopropanamido)propanoate hydrochloride enable precise stereochemical control in peptide synthesis, whereas the target compound’s single chiral center limits its application to simpler asymmetric reactions .

Biological Activity

(R)-2-(Methylamino)propanoic acid hydrochloride, also known as (R)-MAPA·HCl, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data tables and research findings.

1. Synthesis of this compound

The synthesis of this compound involves several key steps:

- Starting Material : The process begins with (R)-2-Aminopropanoic acid.

- Methylation : The amino group is methylated using methyl iodide (CH₃I) in the presence of a base like sodium hydroxide (NaOH).

- Hydrochloride Formation : The resultant compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

(R)-MAPA·HCl interacts with various molecular targets, influencing several metabolic pathways:

- Enzyme Interaction : It has been shown to interact with enzymes involved in amino acid metabolism, potentially affecting neurotransmitter synthesis.

- Amino Acid Transport : Research indicates that it may act as a substrate for system A amino acid transporters, facilitating cellular uptake .

3.1. Pharmacological Effects

(R)-MAPA·HCl has been investigated for its potential therapeutic effects:

- Neurotransmitter Modulation : It may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity. This modulation could have implications for treating neurological disorders such as anxiety and depression.

- Antitumor Activity : Studies have demonstrated that its enantiomers exhibit significant uptake in glioma models, suggesting potential applications in cancer therapy .

4.1. In Vivo Studies

In vivo studies have shown that the (R)-enantiomer of related compounds demonstrates higher tumor uptake compared to the (S)-enantiomer in rat models with intracranial tumors, indicating a significant difference in biological activity based on stereochemistry .

4.2. In Vitro Assays

Cell assays indicate that (R)-MAPA·HCl can enter gliosarcoma cells effectively through system A transport mechanisms, with inhibition studies showing substantial reductions in uptake when specific inhibitors are applied .

5. Conclusion

This compound exhibits a range of biological activities, particularly in the realms of neuropharmacology and potential cancer treatment. Its unique structure allows for significant interactions within biological systems, highlighting its importance as a compound worthy of further research.

Q & A

Basic Questions

Q. What analytical methods are recommended for characterizing the enantiomeric purity of (R)-2-(Methylamino)propanoic acid hydrochloride in pharmaceutical research?

- Methodological Answer : Enantiomeric purity can be determined using chiral high-performance liquid chromatography (HPLC) with a polysaccharide-based column, validated against pharmacopeial reference standards (e.g., EP impurities). Complementary techniques include polarimetry and nuclear magnetic resonance (NMR) with chiral solvating agents. For example, the use of (2S)-configured analogs (e.g., ) as reference materials ensures accurate stereochemical assignment .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of H/C NMR, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS) is essential. NMR confirms the methylamino and propanoic acid moieties via coupling patterns (e.g., doublets for chiral centers). IR identifies characteristic stretches for the carboxylic acid (1700–1725 cm) and ammonium chloride (broad N–H stretches). HRMS validates molecular weight and fragmentation patterns .

Q. What are the critical parameters for optimizing the synthesis of this compound via reductive amination?

- Methodological Answer : Key parameters include:

- Reducing agents : Sodium cyanoborohydride (NaBHCN) in acidic media to selectively reduce the imine intermediate.

- Solvent system : Methanol or ethanol to solubilize both the carbonyl precursor and amine.

- Temperature : Controlled at 0–4°C to minimize racemization.

- Chiral resolution : Use of (R)-specific enzymes (e.g., acylases) post-synthesis to enhance enantiomeric excess .

Advanced Research Questions

Q. How can researchers mitigate racemization during the synthesis of this compound?

- Methodological Answer : Racemization is minimized by:

- Low-temperature synthesis : Conducting reactions below 5°C to reduce kinetic energy-driven stereochemical scrambling.

- Protecting groups : Temporarily blocking the amino group with tert-butoxycarbonyl (Boc) to prevent nucleophilic attack during acidic workup.

- Catalyst selection : Employing enantioselective catalysts like chiral Brønsted acids (e.g., phosphoric acids) to stabilize transition states.

- Contradiction Note : highlights oxidation/reduction risks, necessitating inert atmospheres (N/Ar) to avoid side reactions .

Q. What strategies resolve conflicting stability data for this compound under varying pH conditions?

- Methodological Answer :

- Accelerated stability studies : Conduct stress testing (40–60°C, 75% RH) across pH 1–13 to identify degradation pathways (e.g., hydrolysis of the methylamino group).

- Statistical modeling : Use multivariate analysis (e.g., PCA) to correlate degradation rates with pH and temperature.

- Controlled storage : Data from suggests lyophilization and storage at –20°C in amber vials to prevent photodegradation and hygroscopicity-induced instability .

Q. How does the steric environment influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric hindrance : The methyl group on the α-carbon ( ) impedes nucleophilic attack at the β-position, favoring SN1 mechanisms in polar aprotic solvents (e.g., DMF).

- Computational modeling : Density functional theory (DFT) calculations predict transition-state geometries, revealing energy barriers for competing SN2 pathways.

- Experimental validation : Kinetic isotope effects (KIEs) and isotopic labeling (e.g., O in carboxylate) track substitution regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.